Methyl pyrazolo[1,5-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-5-10-11(8)6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLLVFLPHANHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the pyrazolo[1,5-a]pyridine fused ring system by cyclization reactions.
- Introduction of the carboxylate group at the 6-position.
- Esterification to the methyl ester form.
The key synthetic challenge lies in the efficient cyclization and selective functionalization steps.
Synthetic Route from 3,3-Dialkoxypropionate and 3-Methyl-5-Aminopyrazole
A prominent method, described in a Chinese patent (CN103896951A), details the preparation of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester, which is closely related to this compound, via the following steps:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3,3-Dimethoxy methyl propionate + methyl formate + sodium methylate in dry toluene at 10–15 °C for 12 h | Formation of intermediate by alkali-mediated reaction | Complete conversion monitored by TLC |
| 2 | Addition of 3-methyl-5-aminopyrazole + glacial acetic acid in toluene, 0–45 °C for 48 h | Ring-closure cyclization to form 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester | Crude product isolated, purified by crystallization |
| 3 | Hydrolysis of ester with sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium at 0–35 °C for 2–4 h | Conversion to corresponding acid (if desired) | Yields of ester ~78%, acid >97% |
- The initial step involves alkali-promoted reaction of 3,3-dialkoxypropionate with methyl formate to generate an intermediate.
- Cyclization with 3-methyl-5-aminopyrazole under acidic conditions forms the fused heterocycle.
- Hydrolysis of the methyl ester to the acid is efficient under mild basic conditions.
- The overall yield of the ester product is reported as 78.3%, suitable for scale-up and industrial production.
- Spectroscopic data (1H NMR, MS) confirm the structure of the methyl ester and acid products.
This method is notable for its simplicity, scalability, and relatively high yields, making it a practical route for laboratory and industrial synthesis.
Alternative Synthetic Approaches from Pyrazolo[1,5-a]pyrimidine Derivatives
Other literature sources describe related pyrazolo[1,5-a]pyrimidine derivatives, which share synthetic strategies that can be adapted for this compound:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 5-amino-3-methylpyrazole | Commercial or synthesized | Starting material for cyclization |
| 2 | Reaction with diethyl malonate in presence of sodium ethanolate | Formation of dihydroxy heterocycle | 89% yield |
| 3 | Chlorination with phosphorus oxychloride | Formation of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61% yield |
| 4 | Nucleophilic substitution with morpholine + potassium carbonate | Selective substitution at position 7 | 94% yield |
This multi-step sequence demonstrates the versatility of pyrazolo[1,5-a]pyrimidine chemistry, where substitution and functional group transformations enable access to various derivatives, including methyl carboxylates by appropriate esterification.
Catalytic and Solvent Effects on Cyclization
Research also highlights the importance of solvent and catalyst choice in cyclization steps leading to pyrazolo-fused heterocycles:
- Use of acetic acid or dimethylformamide (DMF) as solvent with palladium acetate as catalyst facilitates cyclization reactions to form triazolo[1,5-a]pyridine derivatives.
- Reactions in ethanol, methanol, or non-polar solvents without catalyst often fail to progress.
- These findings indicate that for efficient ring closure and functionalization, acidic or polar aprotic solvents combined with suitable catalysts are beneficial.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Alkali-mediated cyclization from 3,3-dimethoxypropionate and 3-methyl-5-aminopyrazole | 3,3-Dimethoxy methyl propionate, methyl formate, 3-methyl-5-aminopyrazole | Sodium methylate, glacial acetic acid, toluene | 10–45 °C, 12–48 h | Ester: 78.3%, Acid: >97% | Scalable, industrially viable |
| Multi-step from diethyl malonate and 5-amino-3-methylpyrazole | Diethyl malonate, 5-amino-3-methylpyrazole | Sodium ethanolate, POCl3, morpholine, K2CO3 | Various, room temp to reflux | 61–94% per step | Enables diverse derivatives |
| Catalytic cyclization in acidic or polar solvents | N-Amino-2-iminopyridine analogs | Pd(OAc)2 catalyst, AcOH or DMF | Reflux, air atmosphere | 72–74% | Catalyst and solvent critical |
Chemical Reactions Analysis
Types of Reactions
Methyl pyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl pyrazolo[1,5-a]pyridine-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of 176.17 g/mol . It has a role in scientific research, with applications spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is used in scientific research for a variety of applications:
- Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds. A synthetic method for producing 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid involves reacting 3,3-dialkoxypropionate with formate in the presence of alkali to create an intermediate, followed by a cyclization reaction with 3-methyl-5-aminopyrazole in the presence of acid to obtain 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic ester, and finally, hydrolyzing the ester to obtain the target compound .
- Biology It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as anti-Mycobacterium tuberculosis (Mtb) agents .
- Medicine It is explored for its anticancer properties and potential as a therapeutic agent.
- Industry It is utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The compound’s effects on cellular pathways can lead to outcomes such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyridine Derivatives with Varied Substituents
Compounds in this category share the pyrazolo[1,5-a]pyridine core but differ in substituent positions and functional groups:
Key Observations :
Heterocyclic Analogs with Modified Cores
These compounds replace the pyrazole or pyridine ring with other heterocycles while retaining the carboxylate functionality:
Key Observations :
- Imidazole Derivatives : Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS 1168090-92-3) is used in anticancer drug synthesis, suggesting that core heterocycle modifications can redirect biological activity .
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